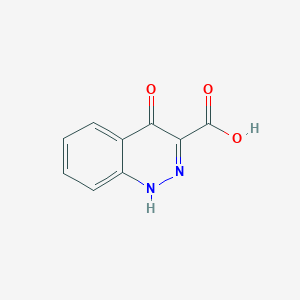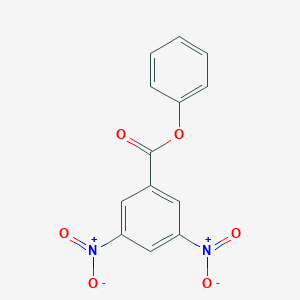
Phenyl 3,5-dinitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl 3,5-dinitrobenzoate (PDNB) is a chemical compound that has been widely used in scientific research due to its unique properties. It is a yellow crystalline powder that is soluble in organic solvents such as acetone and ethanol. PDNB is commonly used as a reagent in organic chemistry for the detection of primary and secondary amines.
Wirkmechanismus
Phenyl 3,5-dinitrobenzoate reacts with primary and secondary amines through a nucleophilic substitution reaction. The reaction results in the formation of a yellow precipitate, which can be detected through various analytical techniques such as UV-Vis spectroscopy.
Biochemische Und Physiologische Effekte
Phenyl 3,5-dinitrobenzoate has no known biochemical or physiological effects on living organisms. It is a non-toxic compound that is considered safe for use in laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
Phenyl 3,5-dinitrobenzoate has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. Phenyl 3,5-dinitrobenzoate is also a highly specific reagent for the detection of primary and secondary amines. However, Phenyl 3,5-dinitrobenzoate has some limitations in laboratory experiments. It is not effective for the detection of tertiary amines, and it can react with other functional groups such as carboxylic acids and aldehydes.
Zukünftige Richtungen
Phenyl 3,5-dinitrobenzoate has several potential future directions in scientific research. It can be used in the synthesis of new compounds for various applications such as drug discovery and materials science. Phenyl 3,5-dinitrobenzoate can also be modified to improve its specificity and sensitivity for the detection of amino groups in complex samples. Furthermore, Phenyl 3,5-dinitrobenzoate can be used in combination with other reagents to develop new analytical techniques for the detection of amino groups in biological samples.
Conclusion:
In conclusion, Phenyl 3,5-dinitrobenzoate is a widely used reagent in scientific research due to its unique properties. It is a stable and specific reagent for the detection of primary and secondary amines. Phenyl 3,5-dinitrobenzoate has several potential future directions in scientific research, including the synthesis of new compounds and the development of new analytical techniques.
Synthesemethoden
Phenyl 3,5-dinitrobenzoate can be synthesized through the reaction of 3,5-dinitrobenzoic acid with phenol in the presence of a dehydrating agent such as thionyl chloride. The reaction yields Phenyl 3,5-dinitrobenzoate as a yellow crystalline powder with a melting point of 164-166°C. The purity of Phenyl 3,5-dinitrobenzoate can be determined through thin-layer chromatography or high-performance liquid chromatography.
Wissenschaftliche Forschungsanwendungen
Phenyl 3,5-dinitrobenzoate has been widely used in scientific research due to its ability to react with primary and secondary amines. It is commonly used as a reagent in organic chemistry for the detection of amino groups in peptides and proteins. Phenyl 3,5-dinitrobenzoate has also been used in the synthesis of various compounds such as benzylidene anilines and Schiff bases.
Eigenschaften
CAS-Nummer |
1523-20-2 |
|---|---|
Produktname |
Phenyl 3,5-dinitrobenzoate |
Molekularformel |
C13H8N2O6 |
Molekulargewicht |
288.21 g/mol |
IUPAC-Name |
phenyl 3,5-dinitrobenzoate |
InChI |
InChI=1S/C13H8N2O6/c16-13(21-12-4-2-1-3-5-12)9-6-10(14(17)18)8-11(7-9)15(19)20/h1-8H |
InChI-Schlüssel |
CMBSDXYRJXGTDO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Synonyme |
Benzoic acid, 3,5-dinitro-, phenyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



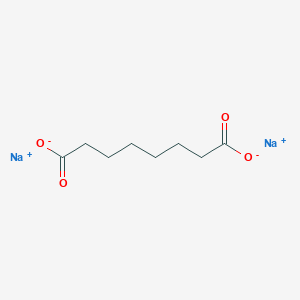

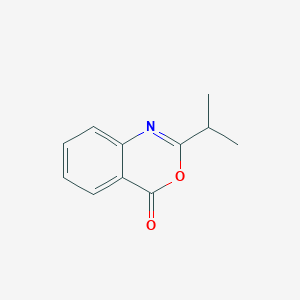
![2-[(4-Iodophenyl)amino]acetic acid](/img/structure/B180258.png)
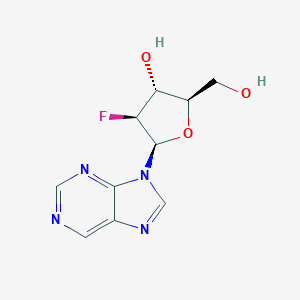
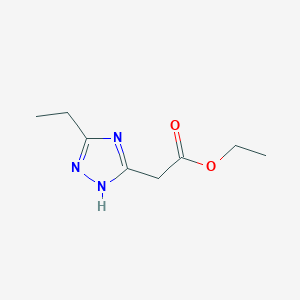

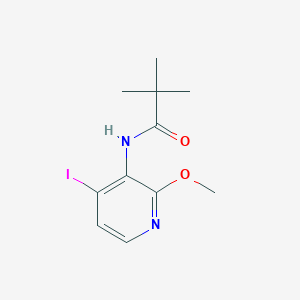
![(S)-Octahydro-pyrido[1,2-a]pyrazine](/img/structure/B180270.png)
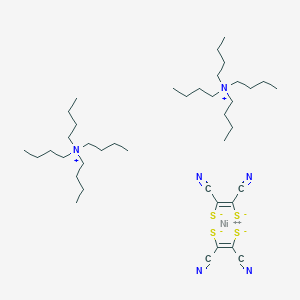
![N-(3-methylphenyl)-2-[4-(4-methylphenyl)phenoxy]acetamide](/img/structure/B180272.png)
